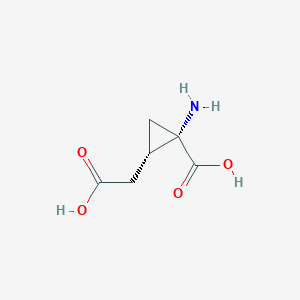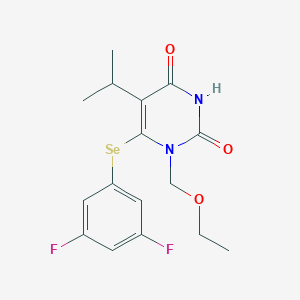
2-氨基-3-(三氟甲基)吡啶
概述
描述
2-Amino-3-(trifluoromethyl)pyridine, also known as 2-Amino-3-TFMP, is a heterocyclic compound that is widely used in the synthesis of organic molecules due to its unique chemical structure. It is a versatile building block that can be utilized in a variety of reactions to create novel compounds with a broad range of applications. In
科学研究应用
毒性特征和中毒事件: 相关的化合物“5-氨基-2-(三氟甲基)吡啶”用于药物合成,但毒性特征很少。一个案例研究表明,一名 35 岁的男性在工作中吸入了这种化合物,出现了严重的症状,包括高铁血红蛋白血症、溶血性贫血、急性肾衰竭和中毒性脑病。这表明该化合物的毒性和在工业应用中必须谨慎 (Tao 等人,2022)。
多取代吡啶的合成: 合成多取代 3-H、3-F 和 3-三氟甲基吡啶的新方法涉及断开氟代烷基的 C-F 键。该过程在无金属条件下产生高产率,增强了吡啶合成方法 (Chen 等人,2010)。
2-氨基-3-氰基-4-三氟甲基-6-取代吡啶的合成: 开发了一种有趣的重排方法,用于从 3-氰基-4-三氟甲基-6-取代-2(1H)吡啶酮生产 2-氨基-3-氰基-4-三氟甲基-6-取代吡啶。该方法为这一类化合物提供了一种新的合成途径 (Narsaiah 等人,1994)。
在抗癌剂中的应用: 使用 6-(三氟甲基)-2-{[3-(三氟甲基)苯基]氨基}烟酰肼合成的新的吡啶衍生物对肝癌 (HepG2)、人结肠癌 (HT-29) 和人乳腺腺癌细胞系 (MCF-7) 表现出有希望的体外抗癌活性。这项研究突出了三氟甲基取代的吡啶在癌症治疗中的潜力 (Hafez 和 El-Gazzar,2020)。
有机金属合成中的区域化学控制: 具有各种杂原子取代基(包括三氟甲基)的吡啶可以选择性地进行金属化并与亲电试剂反应,从而产生生物活性化合物的新的结构单元。该方法对于吡啶衍生物的灵活合成很重要 (Schlosser 和 Mongin,2007)。
作用机制
Target of Action
2-Amino-3-(trifluoromethyl)pyridine (2A3TMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as an intermediate in the synthesis of several crop-protection products . The primary targets of 2A3TMP are pests in the agricultural industry .
Mode of Action
It is known that the compound’s biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various organic compounds, including those used in the agrochemical and pharmaceutical industries .
Result of Action
The result of 2A3TMP’s action is the production of various compounds used in the agrochemical and pharmaceutical industries . For example, it is used in the synthesis of fluazifop-butyl, a compound used for the protection of crops from pests .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that the trifluoromethyl group in the pyridine ring can influence the biological activities and physical properties of compounds . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Cellular Effects
Trifluoromethylpyridine derivatives are known to have significant effects on cells, particularly in the context of crop protection from pests .
Molecular Mechanism
It is known that the trifluoromethyl group can influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that trifluoromethylpyridine derivatives can be involved in various metabolic processes .
属性
IUPAC Name |
3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOWJQMFMXHLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375413 | |
| Record name | 2-Amino-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183610-70-0 | |
| Record name | 2-Amino-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-3-(trifluoromethyl)pyridine contribute to the unique properties of the diruthenium complex described in the research?
A1: 2-amino-3-(trifluoromethyl)pyridine acts as a ligand in the diruthenium complex [Ru2(amtfmp)4Cl2] []. The specific arrangement of this ligand around the diruthenium core contributes to the complex's intense near-infrared (NIR) and visible light absorption properties []. This absorption behavior arises from ligand-to-metal charge transfer (LMCT) and d-d transitions within the complex [].
Q2: What makes the diruthenium complex featuring 2-amino-3-(trifluoromethyl)pyridine potentially useful for electrochromic applications?
A2: The diruthenium complex exhibits reversible electrochromism, changing color from deep-blue to pink upon one-electron reduction []. This color change is due to the switching "on" and "off" of specific LMCT and d-d absorption bands in response to the applied voltage or chemical reduction []. The reversibility of this process, coupled with the dramatic color change, makes this complex a potential candidate for electrochromic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)
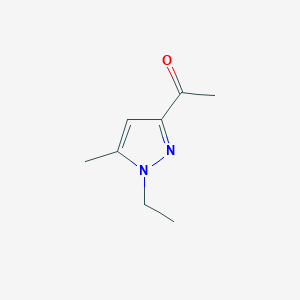

![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)
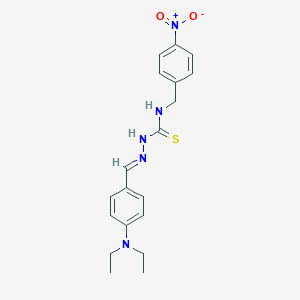
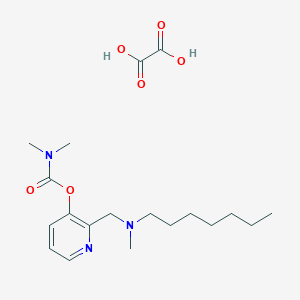

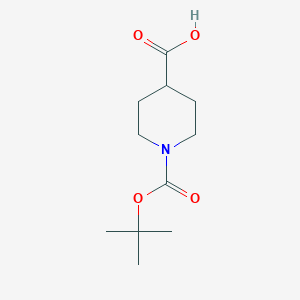
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
